N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide: is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, an oxadiazole ring, and a diethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorothiophene moiety: This step involves the coupling of a chlorothiophene derivative with the oxadiazole ring, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the diethylsulfamoyl group: This is usually done by reacting the benzamide derivative with diethylsulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro group if present.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide has potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the diethylsulfamoyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- N-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Uniqueness
What sets N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide apart is the presence of the chlorothiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVOZARNKKTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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